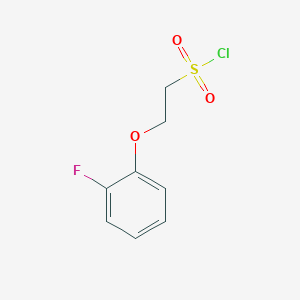

2-(2-Fluorophenoxy)ethanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNPRKHHAIOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Fluorophenoxy)ethanesulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The document details a multi-step synthesis beginning with the etherification of 2-fluorophenol, followed by the conversion of the resulting alcohol to a thiol intermediate, and culminating in an efficient oxidative chlorination to yield the target sulfonyl chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and process optimization strategies. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity of drug candidates. This guide outlines a logical and efficient synthetic route, designed for scalability and high purity of the final product.

The chosen pathway is a three-stage process designed to maximize yield and minimize side-product formation. The overall strategy is visualized below.

Figure 1: High-level overview of the synthetic pathway.

Stage 1: Synthesis of 2-(2-Fluorophenoxy)ethanol (Intermediate I)

The initial step involves the formation of an ether linkage via the Williamson ether synthesis. This classic S(_N)2 reaction is highly reliable for coupling an alkoxide with a primary alkyl halide.

Mechanistic Rationale

2-Fluorophenol is deprotonated by a suitable base (e.g., sodium hydroxide) to form the more nucleophilic 2-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether. The choice of a strong base and an aprotic polar solvent (like DMF or DMSO) is crucial to facilitate the reaction, although phase-transfer catalysis can also be employed for improved efficiency and milder conditions.

Detailed Experimental Protocol

Materials:

-

2-Fluorophenol

-

2-Chloroethanol

-

Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide pellets (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-(2-fluorophenoxy)ethanol as a clear oil.

Stage 2: Synthesis of 2-(2-Fluorophenoxy)ethanethiol (Intermediate II)

Conversion of the alcohol to a thiol is a critical step. A common and effective method proceeds through a tosylate intermediate, which is an excellent leaving group, followed by substitution with a sulfur nucleophile.

Mechanistic Rationale

The hydroxyl group of 2-(2-fluorophenoxy)ethanol is a poor leaving group. It is first converted into a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then readily displaced by a nucleophilic sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.

Detailed Experimental Protocol

Materials:

-

2-(2-Fluorophenoxy)ethanol (from Stage 1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium hydrosulfide (NaSH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

Procedure:

-

Tosylation: Dissolve 2-(2-fluorophenoxy)ethanol (1.0 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the mixture into ice-cold 1M HCl and extract with DCM.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude tosylate, which can be used directly in the next step.

-

Thiolation: Dissolve the crude tosylate in a suitable solvent like ethanol.

-

Add a solution of sodium hydrosulfide (1.5 eq) in ethanol.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction, dilute with water, and acidify carefully with 1M HCl.

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate carefully to obtain the crude 2-(2-fluorophenoxy)ethanethiol. This product can be volatile and should be handled with care.

Stage 3: Synthesis of this compound (Final Product)

The final transformation is the oxidative chlorination of the thiol. Modern methods offer high yields and mild conditions, avoiding the use of harsh reagents like gaseous chlorine. The use of hydrogen peroxide with a catalyst like zirconium tetrachloride is a particularly effective approach.[1]

Mechanistic Rationale

The conversion of thiols to sulfonyl chlorides is a complex oxidation process. The proposed mechanism suggests that the thiol first undergoes oxidation to form a disulfide intermediate.[2][3] This disulfide is then further oxidized and cleaved in the presence of a chloride source to form the sulfonyl chloride. The H₂O₂/ZrCl₄ system is highly efficient for this transformation, proceeding rapidly at room temperature.[1][4] Zirconium tetrachloride acts as a Lewis acid to activate the hydrogen peroxide, facilitating the oxidation process.

Detailed Experimental Protocol

Materials:

-

2-(2-Fluorophenoxy)ethanethiol (from Stage 2)

-

Zirconium(IV) chloride (ZrCl₄)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetonitrile

-

Dichloromethane (DCM)

Procedure:

-

Caution: This reaction can be highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a flask containing 2-(2-fluorophenoxy)ethanethiol (1.0 eq) dissolved in acetonitrile, add ZrCl₄ (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide (3.0 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction is typically very fast.[1]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium sulfite to destroy excess peroxide.

-

Extract the product with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or chromatography if necessary.

Figure 2: General experimental workflow diagram.

Data Summary and Expected Results

The following table summarizes the expected outcomes for each stage of the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Stage | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Williamson Ether Synthesis | 2-Fluorophenol, 2-Chloroethanol, NaOH | 75-85% | >98% |

| 2 | Thiol Synthesis | Tosyl Chloride, Sodium Hydrosulfide | 60-75% (over 2 steps) | >95% |

| 3 | Oxidative Chlorination | H₂O₂, ZrCl₄ | 85-95%[1] | >97% |

Conclusion

This guide presents a validated and efficient pathway for the synthesis of this compound. By breaking down the process into three manageable stages—etherification, thiolation, and oxidative chlorination—researchers can reliably produce this important chemical intermediate. The provided protocols are based on well-established, high-yielding reactions and offer a solid foundation for both laboratory-scale synthesis and potential scale-up operations. The mechanistic discussions aim to provide a deeper understanding, allowing for informed troubleshooting and optimization.

References

- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. (Source for general sulfonyl chloride synthesis).

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient and Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. (Source for H₂O₂/SOCl₂ method and mechanism).

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. Synlett, 2011(16), 2315-2320.

-

ResearchGate. (n.d.). Synthesis of sulfonyl halides. Retrieved from [Link]

- Firouzabadi, H., Iranpoor, N., & Amani, A. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1967-1973.

- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2007(03), 439-442.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link] (Source for detailed procedures on sulfonyl chloride synthesis).

Sources

An In-depth Technical Guide to 2-(2-Fluorophenoxy)ethanesulfonyl Chloride for Advanced Research Applications

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-(2-Fluorophenoxy)ethanesulfonyl chloride. With full editorial control, this guide is structured to provide not just procedural steps but a deep-seated understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical utility.

Core Compound Identity and Physicochemical Profile

This compound is a sulfonyl chloride functionalized with a fluorinated aryl ether moiety. This structural combination makes it a valuable reagent in medicinal chemistry, primarily as a building block for introducing the 2-(2-fluorophenoxy)ethylsulfonyl group into target molecules.

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 1330752-42-5 |

| Molecular Formula | C₈H₈ClFO₃S |

| Molecular Weight | 238.66 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)F)OCCS(=O)(=O)Cl |

| InChI Key | InChIKey=YQGPYGIDCGCQTB-UHFFFAOYSA-N |

Strategic Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-step sequence: Williamson ether synthesis to construct the aryloxyethane backbone, followed by oxidative chlorination to install the sulfonyl chloride functionality. This approach is selected for its high efficiency and the ready availability of the starting materials.

Diagram 1: Overall Synthesis Workflow

Caption: A two-step synthetic pathway to the target compound.

Part 1: Synthesis of 2-(2-Fluorophenoxy)ethanol via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 2-fluorophenol and 2-chloroethanol. The choice of a strong base, such as sodium hydride (NaH), is critical for the deprotonation of the weakly acidic phenolic hydroxyl group, thereby generating a potent nucleophile (the phenoxide). This phenoxide then undergoes an SN2 reaction with 2-chloroethanol.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of 2-fluorophenol).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred THF.

-

Nucleophile Formation: Slowly add a solution of 2-fluorophenol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

SN2 Reaction: Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 66 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of this compound

This transformation can be achieved via a two-step sequence involving conversion to the corresponding sulfonic acid followed by chlorination, or more directly, through oxidative chlorination. A common method for converting alcohols to sulfonyl chlorides involves reaction with a chlorinating agent like thionyl chloride in the presence of a base, or by preparing the corresponding thioacetate and subjecting it to oxidative chlorination. A plausible direct conversion involves the use of a chlorosulfonating agent.

Experimental Protocol (Representative Method):

-

Reaction Setup: In a fume hood, dissolve 2-(2-fluorophenoxy)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Chlorosulfonation: Cool the solution to 0 °C. Add a solution of sulfuryl chloride (SO₂Cl₂) (2.0 eq.) and a radical initiator such as AIBN (catalytic amount) in DCM dropwise. Alternative: React with PCl₅ or SOCl₂ in the presence of an oxidizing agent.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, carefully quench the reaction with ice-water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.

Reactivity and Application in Medicinal Chemistry

The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing sulfonamides, a critical pharmacophore in a vast array of therapeutic agents.

Diagram 2: General Reactivity and Application Workflow

Caption: Reaction of the title compound to form sulfonamides for drug discovery.

Exemplary Protocol: Synthesis of a Novel Sulfonamide

This protocol details the synthesis of a hypothetical sulfonamide derivative, demonstrating the practical application of this compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Self-Validating System: The success of the synthesis is validated at each stage. The formation of the sulfonamide can be confirmed by the disappearance of the amine starting material on a TLC plate and the appearance of a new, less polar spot. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product provides definitive structural confirmation.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling to ensure laboratory safety.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is moisture-sensitive and will react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] Therefore, all glassware and reagents should be dry, and the compound should be handled under an inert atmosphere.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents.[3] The container should be tightly sealed, preferably under an inert gas like nitrogen or argon.[4]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Neutralize small spills with a sodium bicarbonate solution.[2] All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]

-

S D Fine-Chem Limited. Safety Data Sheet: Sulphuryl Chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

- Klumpp, D. A., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(12), 2055-2057.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Roy, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214.

- Ghorbani-Vaghei, R., et al. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

-

Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. Experiment. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. Experiment. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

Sources

Introduction: The Significance of 2-(2-Fluorophenoxy)ethanesulfonyl chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenoxy)ethanesulfonyl chloride

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and characterization of this important chemical intermediate.

This compound is a bespoke chemical intermediate whose value lies in its distinct structural motifs: a fluorinated aromatic ring, an ether linkage, and a highly reactive sulfonyl chloride group. The sulfonyl chloride moiety is a cornerstone functional group in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides and sulfonate esters—classes of compounds with broad biological activity.[1] The presence of the 2-fluorophenoxy group modulates the electronic properties and lipophilicity of the molecule, offering a handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Accurate structural confirmation and purity assessment are paramount. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating framework for the characterization of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[2] Due to the reactivity of the sulfonyl chloride group, experiments should be conducted in dry, aprotic deuterated solvents like Chloroform-d (CDCl₃) or Acetone-d₆.[2]

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic regions. The deshielding effect of the electronegative oxygen, fluorine, and sulfonyl chloride groups is a key determinant of the observed chemical shifts.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6' (ortho to O) | ~7.15 - 7.25 | ddd | J(H-F) ≈ 3.5, J(H-H) ≈ 8.0, 1.5 | Ortho to the strongly electron-donating ether oxygen, but also subject to coupling from fluorine and adjacent protons. |

| H-3', H-4', H-5' | ~6.90 - 7.10 | m | - | Complex multiplet due to overlapping signals and multiple H-H and H-F couplings. |

| -O-CH₂ - (Cα) | ~4.50 - 4.60 | t | J ≈ 6.5 | Deshielded by the adjacent ether oxygen. Appears as a triplet due to coupling with the two Cβ protons. |

| -CH₂ -SO₂Cl (Cβ) | ~4.00 - 4.10 | t | J ≈ 6.5 | Strongly deshielded by the powerful electron-withdrawing sulfonyl chloride group.[4] Appears as a triplet from coupling to Cα protons. |

Note: Chemical shifts are estimations based on analogous structures. The fluorine atom will introduce complex long-range couplings.

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Quaternary carbons (those without attached protons) typically show weaker signals.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts (126 MHz, CDCl₃)

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2' (C-F) | ~152 - 155 (d, ¹JCF ≈ 245 Hz) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and significant deshielding. |

| C-1' (C-O) | ~145 - 148 (d, ²JCF ≈ 12 Hz) | Attached to the ether oxygen and coupled to fluorine over two bonds. |

| C-3', C-4', C-5', C-6' | ~115 - 128 | Aromatic carbons whose precise shifts are influenced by the fluorine and ether substituents.[5] |

| -O-C H₂- (Cα) | ~68 - 72 | Aliphatic carbon deshielded by the adjacent oxygen atom. |

| -C H₂-SO₂Cl (Cβ) | ~58 - 62 | Aliphatic carbon strongly deshielded by the sulfonyl chloride group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying key functional groups.[2] The sulfonyl chloride group, in particular, gives rise to very strong and characteristic absorption bands.[3][6]

Table 3: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference |

|---|---|---|---|

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | [7] |

| 2980 - 2880 | C-H stretch (aliphatic) | Medium to Weak | [7] |

| 1590 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | [7] |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong | [3][7] |

| 1250 - 1200 | C-O-C stretch (aryl ether) | Strong | |

| 1190 - 1160 | SO₂ symmetric stretch | Strong | [3][7] |

| 600 - 500 | S-Cl stretch | Strong |[7] |

The presence of two intense, sharp peaks in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group, making IR an excellent first-pass analytical tool.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[2]

Predicted Fragmentation Pattern: The molecular ion peak (M⁺) for C₈H₈ClFO₃S would be observed. A key diagnostic feature is the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[9]

Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical and the neutral SO₂ molecule.[2]

-

[M - Cl]⁺: Loss of a chlorine radical (35/37 u).

-

[M - SO₂Cl]⁺: Cleavage of the Cβ-S bond.

-

[M - SO₂]⁺: Loss of sulfur dioxide (64 u), although less common as a primary fragmentation.

-

Ether Cleavage: Fragmentation at the C-O ether bond is also highly probable.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols and Synthesis

Plausible Synthesis Workflow

A logical synthetic route involves the Williamson ether synthesis between 2-fluorophenol and a suitable two-carbon electrophile bearing the sulfonyl chloride precursor. A common and effective reagent for this is 2-chloroethanesulfonyl chloride.[10][11]

Caption: Workflow for synthesis and analysis.

Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

IR: For Attenuated Total Reflectance (ATR-IR), place a small drop of the neat liquid or a few crystals of the solid product directly onto the ATR crystal. For solution IR, prepare a ~5% w/v solution in a suitable solvent like dichloromethane.

-

MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet.

-

-

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using an FTIR spectrometer. Average at least 16 scans for a good signal-to-noise ratio.

-

MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. Acquire both full scan and fragmentation (MS/MS) data to support structural assignment.

-

Conclusion: A Framework for Confidence

The characterization of this compound requires a multi-faceted analytical approach.[2] By integrating the predictive power of NMR, the functional group specificity of IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and expected data points to serve as a reliable benchmark for experimental results, ensuring the quality and integrity of this critical chemical intermediate in the research and development pipeline.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Scribd. Frequency Range Absorption (CM) Appearance Group Compound Class Comments. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

-

PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

-

Langmuir. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... [Link]

-

Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. [Link]

Sources

- 1. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Ethanesulfonyl chloride(594-44-5) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]

- 11. 2-Chloroethanesulfonyl chloride 96 1622-32-8 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(2-Fluorophenoxy)ethanesulfonyl Chloride: Reactivity, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and the fundamental principles of sulfonyl chloride chemistry to offer a robust guide to its reactivity, stability, handling, and synthetic applications. The insights provided herein are grounded in established chemical principles and data from closely related compounds to empower researchers in their experimental design and execution.

Introduction: The Molecular Architecture and its Implications

This compound possesses a unique combination of structural features that dictate its chemical behavior. The molecule can be deconstructed into three key components: the highly reactive sulfonyl chloride moiety, a flexible ethanesulfonyl linker, and an electronically modified 2-fluorophenoxy group.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary center of reactivity, rendering the molecule a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[1][2]

-

The Ethane Linker (-CH₂CH₂-): This alkyl chain provides flexibility and separates the reactive sulfonyl chloride from the aromatic ring system.

-

The 2-Fluorophenoxy Group (2-F-C₆H₄O-): The fluorine atom at the ortho position of the phenoxy ring influences the molecule's electronic properties and potential biological activity through steric and electronic effects.

This guide will systematically explore how these structural elements collectively influence the compound's reactivity, stability, and utility in synthetic applications.

Predicted Spectroscopic Signature

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group.[3][4]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1370-1410 | SO₂ asymmetric stretch | Strong |

| 1166-1204 | SO₂ symmetric stretch | Strong |

| ~3000-2800 | C-H stretch (aliphatic) | Medium |

| ~1500-1600 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-O-C stretch (aryl ether) | Strong |

| ~750 | C-F stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework. Chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromatic ring currents.[3][5][6]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.9 - 7.3 | Multiplet |

| O-CH₂ | ~ 4.3 | Triplet |

| S-CH₂ | ~ 3.8 | Triplet |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aromatic) | 115 - 160 |

| O-CH₂ | ~ 68 |

| S-CH₂ | ~ 55 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of sulfonyl chlorides. Key fragments would arise from the loss of Cl, SO₂, and cleavage of the ethyl chain.[7][8][9][10][11]

Predicted Fragmentation:

-

[M-Cl]⁺: Loss of the chlorine atom.

-

[M-SO₂]⁺: Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[9]

-

[M-SO₂Cl]⁺: Cleavage of the entire sulfonyl chloride group.

-

Fragments corresponding to the 2-fluorophenoxy moiety.

Reactivity Profile: A Potent Electrophile for Synthesis

The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur. The high electrophilicity of the sulfur atom makes it an excellent substrate for a variety of nucleophiles.[1][2]

Reaction with Amines: The Gateway to Sulfonamides

The most common and synthetically valuable reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[12] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.[1][13][14]

Caption: General workflow for sulfonamide synthesis.

The resulting sulfonamides are of significant interest in drug discovery due to their prevalence in a wide range of therapeutic agents. The 2-fluorophenoxy moiety can be explored for its potential to modulate the pharmacological properties of the resulting sulfonamide.

Reaction with Alcohols and Phenols: Formation of Sulfonate Esters

In a similar fashion, this compound will react with alcohols and phenols to yield sulfonate esters. This reaction is also typically performed in the presence of a base.

Hydrolysis: The Primary Stability Concern

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis.[2][15][16][17][18] The presence of water will lead to the formation of the corresponding sulfonic acid, with the liberation of HCl. This reactivity necessitates the use of anhydrous conditions during its synthesis, storage, and in subsequent reactions.

Stability and Handling: Mitigating Reactivity for Safe and Effective Use

The inherent reactivity of this compound demands careful handling and storage to ensure its integrity and the safety of the researcher.

Stability Profile

| Condition | Expected Stability | Rationale and Mitigation |

| Moisture/Humidity | Low | Highly susceptible to hydrolysis. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle using anhydrous techniques.[19][20][21] |

| Temperature | Moderate | While specific data is unavailable, elevated temperatures can promote decomposition. It is advisable to store in a cool, dry place. For long-term storage, refrigeration is recommended. |

| pH | Low in Basic and Neutral Aqueous Solutions | Hydrolysis is accelerated in basic and neutral aqueous media.[2][15][16][17][18] Stable for longer periods in acidic, anhydrous conditions. |

| Light | Generally Stable | No specific light sensitivity is expected, but storage in an opaque container is a good general practice. |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature and the release of HCl upon contact with moisture, stringent safety precautions are mandatory.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[1][22][23]

-

Personal Protective Equipment:

Incompatible Materials

To prevent violent reactions, avoid contact with:

-

Water and moisture

-

Strong oxidizing agents

-

Strong bases

-

Alcohols and amines (unless part of a controlled reaction)[20][22]

Synthetic Protocols: A Practical Approach

While a specific protocol for the synthesis of this compound is not available, a plausible route can be inferred from the synthesis of analogous compounds. The most likely approach involves the etherification of 2-fluorophenol followed by chlorosulfonation.

Hypothetical Synthetic Pathway

Caption: A plausible multi-step synthesis of the target compound.

General Protocol for Sulfonamide Formation

The following is a generalized, self-validating protocol for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator of reaction completion.

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Applications in Drug Discovery and Organic Synthesis

The this compound is a valuable building block for the synthesis of a diverse range of compounds.

-

Medicinal Chemistry: As a precursor to sulfonamides, it allows for the introduction of the 2-fluorophenoxy moiety into potential drug candidates. This group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, including metabolic stability and receptor binding affinity.

-

Organic Synthesis: The sulfonyl chloride can be used to introduce a protecting group or as an intermediate in the synthesis of more complex molecular architectures.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride group, which allows for the facile synthesis of sulfonamides and other sulfur-containing compounds. A thorough understanding of its reactivity profile and stability is crucial for its safe and effective use in the laboratory. While specific experimental data for this compound remains scarce, the principles and analogies outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.

References

-

S D FINE- CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem. Available from: [Link]

-

Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. 2008 Jul 30. Available from: [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available from: [Link]

-

American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Available from: [Link]

-

Canadian Science Publishing. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]

-

Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B. 1970;0:1324-1329. Available from: [Link]

-

Shevchuk OI, Vashchenko BV, Doroshenko IO, et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2025. Available from: [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. 2023. Available from: [Link]

-

ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]

-

OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. 1988 Sep 20. Available from: [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. 2021 May 1. Available from: [Link]

-

American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. J. Am. Chem. Soc. 1992;114(5):1743-1749. Available from: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. 2008. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

Wikipedia. Alkane. Available from: [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

-

Wikipedia. Sulfonamide. Available from: [Link]

-

ResearchGate. Calculated and experimental NMR chemical shifts of 2. Available from: [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. 2008. Available from: [Link]

-

RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. Available from: [Link]

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. 2000. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

Chemical shifts. Available from: [Link]

-

Xinggao. Ethanesulfonyl Chloride CAS 594-44-5 - Chemical Intermediates Supplier. Available from: [Link]

- Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

-

ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. 2020 Apr 28. Available from: [Link]

-

Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chem. Commun. 2020;56:3963-3966. Available from: [Link]

-

WIPO Patentscope. WO/2003/057131 NOVEL PROCESS FOR THE PREPARATION OF TRANS-3- ETHYL-2,5- DIHYDRO-4 - WIPO Patentscope. Available from: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide - Wikipedia [en.wikipedia.org]

- 13. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Page loading... [guidechem.com]

- 20. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Ethanesulfonyl Chloride CAS 594-44-5 from China manufacturer - Xinggao Chemical [xgchemicals.com]

- 22. nj.gov [nj.gov]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. angenechemical.com [angenechemical.com]

A Technical Guide to the Synthesis and Anticipated Utility of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and sulfonyl-containing moieties into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The sulfonyl chloride functional group, in particular, serves as a versatile reactive handle for the introduction of sulfonamides, which are prevalent in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a promising, albeit not widely documented, building block: 2-(2-Fluorophenoxy)ethanesulfonyl chloride.

While a seminal "discovery" paper for this specific molecule is not prominent in the scientific literature, its constituent parts—the 2-fluorophenoxy group and the ethanesulfonyl chloride moiety—are well-understood. This guide, therefore, extrapolates from established chemical principles to propose a robust synthetic pathway, outline its characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in analogous, well-documented reactions, providing a solid foundation for its synthesis and use in novel discovery programs.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a two-step sequence starting from readily available commercial precursors. The proposed pathway involves an initial Williamson ether synthesis followed by oxidative chlorination.

Step 1: Synthesis of 2-(2-Fluorophenoxy)ethanethiol

The initial step involves the formation of a thioether linkage. This is achieved via a nucleophilic substitution reaction between 2-fluorophenol and 2-bromoethanethiol.

-

Reaction: 2-Fluorophenol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This highly nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromoethanethiol, displacing the bromide ion.

-

Rationale for Reagent Selection:

-

2-Fluorophenol: The starting material provides the key structural motif. The fluorine atom can enhance metabolic stability and binding affinity in downstream applications.

-

2-Bromoethanethiol: This reagent provides the two-carbon linker and the thiol group necessary for the subsequent transformation.

-

Potassium Carbonate (K₂CO₃): A moderately strong base that is cost-effective, easy to handle, and effective for deprotonating phenols without causing unwanted side reactions.

-

Acetone: A suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction mechanism.

-

Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)ethanethiol

-

To a stirred solution of 2-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add 2-bromoethanethiol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-(2-Fluorophenoxy)ethanethiol.

Step 2: Oxidative Chlorination to this compound

The second and final step is the conversion of the synthesized thiol to the target sulfonyl chloride. This is a well-established transformation that can be achieved using chlorine gas in the presence of an acidic aqueous medium.

-

Reaction: The thiol is oxidized by chlorine in the presence of water. The reaction proceeds through a series of oxidized sulfur intermediates (sulfenic acid, sulfinic acid) before ultimately forming the sulfonyl chloride.

-

Rationale for Reagent Selection:

-

Chlorine (Cl₂): A powerful oxidizing agent that is readily available and highly effective for this transformation.

-

Hydrochloric Acid (HCl): Provides an acidic medium that facilitates the reaction and helps to control the reactivity of the chlorine.

-

Experimental Protocol: Synthesis of this compound

-

Prepare a solution of 2-(2-Fluorophenoxy)ethanethiol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Bubble chlorine gas through the solution while maintaining the temperature between 0-5 °C with an ice bath.

-

Concurrently, add a dilute solution of hydrochloric acid dropwise.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Once the starting material is consumed, cease the addition of chlorine and acid.

-

Purge the reaction mixture with nitrogen to remove any excess dissolved chlorine.

-

Wash the organic layer with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or crystallization if necessary.

Visualization of the Synthetic Workflow

Caption: General reaction scheme for the synthesis of sulfonamides.

The resulting sulfonamides, bearing the 2-fluorophenoxy moiety, could exhibit a range of desirable properties:

-

Enhanced Potency: The fluorine atom can participate in favorable interactions with target proteins, potentially increasing binding affinity.

-

Improved Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at that position, leading to a longer half-life in vivo.

-

Modulated Physicochemical Properties: The introduction of this building block can alter the lipophilicity and solubility of a lead compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While not a widely cataloged reagent, this compound stands out as a high-potential building block for medicinal chemists. The synthetic route proposed in this guide is based on reliable and well-established chemical transformations, offering a clear path to its production. Its utility as a precursor to novel sulfonamides makes it a valuable tool for researchers aiming to fine-tune the properties of drug candidates. The combination of the metabolically robust 2-fluorophenoxy group with the versatile reactivity of the sulfonyl chloride moiety positions this compound as a significant, albeit under-explored, asset in the pursuit of new therapeutic agents.

References

-

At the time of this writing, no direct scientific literature for the discovery or synthesis of this compound was found in major chemical databases. The synthetic protocols and applications described are based on established principles of organic chemistry and knowledge of analogous compounds.

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to addressing unmet clinical needs. 2-(2-Fluorophenoxy)ethanesulfonyl chloride emerges as a promising, yet underexplored, chemical entity with significant potential for the development of new therapeutic agents. This guide provides a comprehensive analysis of this compound, delineating key research areas and offering field-proven insights to catalyze its exploration in drug discovery programs.

The inherent reactivity of the sulfonyl chloride group, coupled with the electronic properties imparted by the 2-fluorophenoxy moiety, positions this molecule as a versatile building block for creating diverse compound libraries.[1][2] The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making this compound particularly attractive for lead optimization campaigns.[3] This guide will illuminate potential research avenues, from novel synthetic methodologies to the exploration of its utility in targeting various disease pathways.

Foundational Chemistry and Synthesis Strategies

A thorough understanding of the synthesis and reactivity of this compound is the bedrock of its successful application in drug discovery. While specific literature on this exact molecule is limited, its synthesis can be logically extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

The most probable synthetic route involves a two-step process commencing with the etherification of 2-fluorophenol followed by chlorosulfonylation.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis of 2-(2-Fluorophenoxy)ethanol

-

To a solution of 2-fluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethanol (1.2 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-Fluorophenoxy)ethanol.

Experimental Protocol: Chlorosulfonylation of 2-(2-Fluorophenoxy)ethanol

-

In a fume hood, cool a solution of 2-(2-Fluorophenoxy)ethanol (1.0 eq.) in dichloromethane (DCM) to 0 °C.

-

Slowly add a solution of thionyl chloride (2.0 eq.) or oxalyl chloride (2.0 eq.) in DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification may be achieved by vacuum distillation or crystallization.

Note: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.[4] Proper personal protective equipment is essential.

Core Research Area: Library Synthesis via Sulfonamide Formation

The primary and most immediate research application for this compound is its use as a scaffold for the synthesis of novel sulfonamide libraries.[1][2] The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticancer agents.[1][3]

Rationale for Sulfonamide Library Development

The 2-fluorophenoxy group offers a unique combination of steric and electronic properties that can be exploited to achieve selective binding to biological targets. The fluorine atom can participate in favorable hydrogen bonding interactions and its electron-withdrawing nature can influence the pKa of the sulfonamide proton, potentially modulating binding affinity.

Diagram 2: General Reaction Scheme for Sulfonamide Synthesis

Caption: Synthesis of sulfonamides from the target compound.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.05 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

Potential Therapeutic Applications and Target Exploration

The structural motifs within this compound and its derivatives suggest several promising avenues for therapeutic intervention.

Anticancer Research

Many kinase inhibitors and other anticancer agents incorporate sulfonamide moieties and halogenated aromatic rings.[1][3] The 2-fluorophenoxy group could potentially interact with hydrophobic pockets in the ATP-binding sites of various kinases.

Proposed Research Workflow:

-

Synthesize a focused library of sulfonamides derived from this compound, incorporating diverse amine building blocks.

-

Screen the library against a panel of cancer-relevant kinases.

-

For active compounds, perform dose-response studies and determine IC50 values.

-

Conduct structure-activity relationship (SAR) studies to optimize potency and selectivity.

Antibacterial Drug Discovery

Sulfonamides have a long history as antibacterial agents, primarily through the inhibition of dihydropteroate synthase (DHPS).[1] While resistance is a concern, novel sulfonamide scaffolds are still of interest.

Proposed Research Workflow:

-

Synthesize a diverse library of sulfonamides.

-

Screen the library for antibacterial activity against a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus).

-

Determine the minimum inhibitory concentration (MIC) for active compounds.

-

Investigate the mechanism of action, including potential inhibition of DHPS.

Neurological Disorders

Phenoxyacetamide derivatives have been investigated for their anticonvulsant activity.[5] While the sulfonyl linkage differs from an amide, the overall pharmacophore shares similarities. Exploring derivatives of this compound for activity in models of epilepsy and other neurological conditions could be a fruitful area of research.

Physicochemical Properties and Drug-Likeness

A preliminary assessment of the physicochemical properties of this compound and its potential derivatives is crucial for guiding library design.

| Property | This compound (Predicted) | General Target Range for Oral Drugs |

| Molecular Weight | ~252.67 g/mol | < 500 g/mol |

| LogP | ~2.5 - 3.0 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

Note: These values are estimations and will vary for sulfonamide derivatives.

The parent compound exhibits a favorable molecular weight and predicted lipophilicity, suggesting that its derivatives have a high probability of possessing drug-like properties.

Conclusion and Future Directions

This compound represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the facile derivatization of the sulfonyl chloride group provide a robust platform for the rapid generation of novel chemical matter. The strategic inclusion of the 2-fluorophenoxy moiety offers the potential for enhanced biological activity and favorable pharmacokinetic properties.

Future research should focus on the synthesis and screening of diverse sulfonamide libraries against a wide range of biological targets. Detailed SAR studies will be critical for optimizing lead compounds. Furthermore, the exploration of this scaffold in other areas of chemical biology, such as the development of chemical probes, should not be overlooked. The insights and protocols provided in this guide are intended to serve as a catalyst for the exploration of this promising compound and its potential to contribute to the development of the next generation of therapeutics.

References

- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.

- Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.

- Smolecule. (n.d.). Buy 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride.

- Chemicalbook. (2023). 2-(4-fluorophenoxy)ethanesulfonyl chloride.

- Ambio. (n.d.). This compound.

- CAMEO Chemicals. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO-.

- PubChem. (n.d.). 2-(2-Cyclopropyloxyphenyl)ethanesulfonyl chloride.

- [Source 9]

- Ambio. (n.d.). This compound.

- PubChem. (n.d.). Ethanesulfonyl chloride.

- PubChem. (n.d.). 2-(2-Prop-2-enylphenoxy)ethanesulfonyl chloride.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Benchchem. (2025). Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry.

- Benchchem. (2025). Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development.

- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- NJ.gov. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BE.

- PubMed Central. (n.d.). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids.

Sources

- 1. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Fluorophenoxy)ethanesulfonyl chloride

Part 1: Hazard Identification and Risk Assessment

2-(2-Fluorophenoxy)ethanesulfonyl chloride is anticipated to be a corrosive compound that reacts with water.[1] The primary hazards associated with this and similar sulfonyl chlorides include severe skin burns, eye damage, respiratory irritation, and potential harm if swallowed.[2] The presence of the sulfonyl chloride group suggests reactivity with nucleophiles, including water, alcohols, and amines.[3]

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Upon contact with moisture, sulfonyl chlorides can decompose to form hydrochloric acid and sulfonic acids, contributing to their corrosive nature.[1] Thermal decomposition may also release other hazardous gases, including carbon oxides, hydrogen fluoride, and sulfur oxides.[2]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves identifying potential exposure scenarios, evaluating the quantities being used, and implementing appropriate control measures.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[4][5]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is non-negotiable when handling this compound.[3]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety goggles and a face shield.[5][6] | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][6] A lab coat or chemical-resistant apron.[7] | Prevents skin contact, which can lead to severe burns. Ensure gloves are inspected before use and changed frequently.[8] |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for operations with a high potential for aerosol generation or in the event of a ventilation failure.[3] | Protects against inhalation of corrosive and irritating vapors. |

| Footwear | Closed-toe shoes.[7] | Protects feet from potential spills. |

Part 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling Procedures

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[9]

-

Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent decomposition.[9]

-

Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.

-

Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[2]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]

-

Incompatible Materials: Store away from water, strong bases, alcohols, amines, and strong oxidizing agents.[5][9]

-

Segregation: Store corrosive materials separately from other chemical classes. Never store corrosive liquids above eye level.[7]

Part 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.[4]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite.[3][10] Do not use water or combustible materials like paper towels.[3]

-

Neutralization: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial spill kit for acids.[10]

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[10]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.[9] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][11] Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[13] |

Part 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Collect waste in designated, labeled, and sealed containers.

-

Disposal Vendor: Dispose of the material through a licensed hazardous waste disposal company.[4] Do not pour down the drain.[4]

-

Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Diagrams

Hierarchy of Controls

This diagram illustrates the preferred order of control measures to minimize exposure to hazardous chemicals.

Caption: Hierarchy of Safety Controls.

Emergency Response Workflow for a Spill

This workflow outlines the immediate steps to take in the event of a chemical spill.

Caption: Emergency Spill Response Workflow.

References

-

Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]

-

Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. [Link]

-

The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

-

Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

-

ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]

-

SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Trimaco. Essential Chemical PPE. [Link]

-

New Jersey Department of Health. ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. [Link]

Sources

- 1. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. aksci.com [aksci.com]

- 3. nbinno.com [nbinno.com]

- 4. actenviro.com [actenviro.com]

- 5. nj.gov [nj.gov]

- 6. trimaco.com [trimaco.com]

- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 8. file.ambeed.com [file.ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamides from 2-(2-Fluorophenoxy)ethanesulfonyl Chloride

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the pharmacophore of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The strategic synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and development. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted sulfonamides using 2-(2-Fluorophenoxy)ethanesulfonyl chloride as a versatile building block. The inclusion of a fluorophenoxy-ethyl motif offers a unique scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. We will delve into the reaction mechanism, provide step-by-step experimental procedures for synthesis and purification, and outline methods for structural characterization, grounding our discussion in the principles of synthetic organic chemistry.

Introduction: The Rationale for this compound in Drug Discovery

The sulfonamide functional group (R-SO₂NR'R'') is considered a privileged scaffold in pharmaceutical sciences due to its ability to act as a bioisostere of amides and its capacity for forming crucial hydrogen bonds with biological targets.[4][5] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7]

The choice of sulfonyl chloride is paramount as it dictates a significant portion of the final molecule's structure and properties. This compound is a particularly interesting precursor for several reasons:

-

Fluorine Substitution: The ortho-fluoro group on the phenyl ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

-

Ether Linkage: The flexible ethoxy linker provides conformational adaptability, allowing the molecule to adopt optimal geometry within a protein binding pocket.

-